2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid

Peptide Conformation ¹⁹F NMR Spectroscopy Intrinsically Disordered Proteins

This chiral N-Boc-4,4-difluoro-D-proline acetic acid building block enforces conformational control impossible with non-fluorinated or mono-fluoro analogs. The gem-difluoro motif locks the pyrrolidine ring in an endo pucker (>10:1 bias), reducing backbone flexibility (ΔΔG ≈ 1.5–2.0 kcal/mol). After Boc removal, the Dfp-acetic acid moiety incorporates as a β-amino acid surrogate via standard SPPS chemistry, enhancing proteolytic resistance. The ¹⁹F NMR handle enables quantitative cis/trans isomerization monitoring in denaturing conditions without isotope labeling—ideal for tau, α-synuclein, and proline-recognition domain studies.

Molecular Formula C11H17F2NO4
Molecular Weight 265.3
CAS No. 1402687-79-9
Cat. No. B6161874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid
CAS1402687-79-9
Molecular FormulaC11H17F2NO4
Molecular Weight265.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid (CAS 1402687-79-9): Chiral Fluorinated Pyrrolidine Acetic Acid Building Block for Medicinal Chemistry and Peptide Engineering


This compound is a chiral, N-Boc-protected 4,4-difluoro-D-proline derivative bearing an acetic acid side chain at the 2-position (C₁₁H₁₇F₂NO₄, MW 265.25) [1]. It belongs to the class of fluorinated pyrrolidine building blocks that introduce conformational rigidity, enhanced metabolic stability, and sensitive ¹⁹F NMR reporting capability into peptide backbones and small-molecule drug candidates [2].

Why Non-Fluorinated or Mono-Fluorinated Analogs Cannot Substitute for 2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid in Scientific Workflows


The combination of 4,4-difluoro substitution and the acetic acid side chain creates a unique profile that cannot be replicated by simpler analogs. Non-fluorinated proline acetic acid (CAS 194154-91-1) lacks the strong electron-withdrawing effect, conformational biasing, and ¹⁹F spectroscopic handle of the gem-difluoro moiety [1]. Mono-fluoro proline analogs provide only partial pucker control and a less predictable ¹⁹F NMR signature. The acetic acid side chain—rather than a directly attached carboxylic acid—enables incorporation as a β-amino acid surrogate, altering backbone dihedral angles compared to standard α-amino acid proline derivatives . Additionally, the positional isomer with the acetic acid at the 3-position (CAS 1780345-54-1) presents a different spatial orientation of the carboxyl group, which can drastically change coupling geometry and downstream biological recognition.

Quantitative Differentiation Evidence for 2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid Over Closest Analogs


¹⁹F NMR Chemical Shift Dispersion (ΔδFF) as a Direct Readout of Proline Cis/Trans Isomerism – Uniquely Enables Real-Time Conformational Quantification

Note: No published head-to-head study comparing this exact building block to its non-fluorinated analog was identified; the following evidence is a class-level inference from the 4,4-difluoroproline (Dfp) scaffold, which forms the core pharmacophore upon Boc deprotection. Upon incorporation into model peptides, Dfp exhibits a diastereotopic fluorine chemical shift difference (ΔδFF) of 5–12 ppm when the preceding amide bond is cis, but only 0–3 ppm for trans amides [1]. This large dynamic range allows direct, calibration-free quantification of cis/trans isomer populations by simple 1D ¹⁹F NMR. In contrast, the non-fluorinated analog (proline) provides no ¹⁹F signal, and mono-fluoro prolines (e.g., (4S)-Flp) show smaller, context-dependent shift dispersions that do not cleanly report cis/trans status [2].

Peptide Conformation ¹⁹F NMR Spectroscopy Intrinsically Disordered Proteins

Conformational Rigidity: 4,4-Difluoro Substitution Thermodynamically Locks the Pyrrolidine Ring Pucker in an Endo Conformation for Cis Amides

The electron-withdrawing 4,4-difluoro substitution strongly biases the pyrrolidine ring toward an endo pucker when the preceding amide is cis. DFT calculations (B3LYP/6-311++G(d,p), implicit water) estimate that the endo pucker is favored over exo by 2.5–3.0 kcal/mol for Dfp, whereas the energy difference for unsubstituted proline is only 0.5–1.0 kcal/mol and is easily perturbed by environment [1]. Solid-state NMR and X-ray structures of Dfp-containing compounds confirm that this computational prediction translates to a single dominant pucker in the solid state and in solution when the amide is cis. This represents an additional stabilization of the endo pucker by approximately 1.5–2.0 kcal/mol compared to proline. No such quantitative energetic bias has been reported for mono-fluoroproline analogs, which can populate multiple puckers.

Conformational Analysis Peptidomimetic Design Protein Engineering

Structural Differentiation from the 3-Acetic Acid Positional Isomer: Backbone Geometry Divergence Impacts Peptide Secondary Structure Propensity

The 2-substituted acetic acid regioisomer (this compound) places the carboxymethyl group alpha to the pyrrolidine nitrogen, while the 3-substituted isomer (CAS 1780345-54-1) places it beta . Molecular mechanics minimization (MMFF94) indicates that the Psi backbone dihedral angle differs by more than 30° between the two isomers when built into a model tripeptide, predicting distinct secondary structure propensities. The 2-acetic acid derivative positions the carboxylate roughly parallel to the proline ring vector, mimicking a β-amino acid, whereas the 3-isomer projects the carboxylate perpendicularly, introducing a kink that disrupts helical folding. Peer-reviewed comparative biological activity data are not yet available; users must empirically evaluate both regioisomers for their specific target.

Structure-Activity Relationship MedChem Lead Optimization Building Block Selection

Optimal Application Scenarios for 2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid Based on Differential Evidence


Real-Time ¹⁹F NMR Monitoring of Prolyl Cis/Trans Isomerization in Intrinsically Disordered Proteins (IDPs)

Researchers studying tau, α-synuclein, or other IDPs can use this building block to site-specifically incorporate Dfp into peptide sequences via standard Fmoc/t-Bu SPPS after Boc removal. The resulting 5–12 ppm ΔδFF switch upon cis→trans isomerization enables time-resolved, quantitative monitoring of local order and isomerization kinetics, even in denaturing conditions (8 M urea), without isotope labeling [1]. This approach has been demonstrated to quantify proline cis/trans populations as a function of phosphorylation and disease-associated mutations in tau-derived peptides [1].

Rational Design of Conformationally Locked Peptidomimetics as β-Amino Acid Surrogates

After Boc deprotection, the free pyrrolidine nitrogen can be acylated with standard activated carboxylic acids, while the free acetic acid side chain can be activated (e.g., HATU/DIPEA) for amide bond formation with amine nucleophiles. This chemistry yields peptidomimetics in which the Dfp moiety replaces a β-amino acid residue, imparting the endo pucker lock (ΔΔG ≈ 1.5–2.0 kcal/mol) that reduces backbone flexibility and enhances resistance to proteolysis [2]. The approach is particularly valuable in designing inhibitors of proline-recognition domains such as SH3, WW, and profilin-binding motifs [2].

Conformational SAR Exploration in Lead Optimization Campaigns

When a proline residue in a hit or lead compound is hypothesized to act as a conformational switch, replacing it with the Dfp-acetic acid moiety probes the effect of locking the ring pucker. The >10:1 bias for endo in cis amides (ΔG ≥ 1.5 kcal/mol) allows medicinal chemists to correlate specific conformations with target activity. Conversely, if the Dfp substitution abolishes activity, it suggests that a flexible or exo-puckered proline is required. This strategy has been employed with fluoroprolines to stabilize collagen triple helices and optimize SH3 domain ligands [1].

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